molecular formula C20H12N4O5 B13831336 (E)-10-((2,4-dinitrophenyl)diazenyl)anthracen-9-ol

(E)-10-((2,4-dinitrophenyl)diazenyl)anthracen-9-ol

Cat. No.: B13831336
M. Wt: 388.3 g/mol
InChI Key: IYVCOWSPRAHZSW-UHFFFAOYSA-N
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Description

10-(2’,4’-Dinitrophenylazo)-9-phenanthrol: is an organic compound characterized by the presence of a phenanthrol group linked to a dinitrophenylazo moiety. This compound is known for its vibrant color and is often used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol typically involves the diazotization of 2,4-dinitroaniline followed by coupling with 9-phenanthrol. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with 9-phenanthrol in a basic medium to form the desired azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenanthrol group, leading to the formation of quinones.

    Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol is used as a reagent in analytical chemistry for the detection and quantification of various metal ions. Its ability to form colored complexes with metals makes it valuable in spectrophotometric analyses.

Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope.

Medicine: While not commonly used in mainstream medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound finds applications in the manufacturing of dyes and pigments. Its stability and color properties make it suitable for use in textile and printing industries.

Mechanism of Action

The mechanism by which 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol exerts its effects is primarily through its ability to form complexes with metal ions. The azo group facilitates the binding to metal ions, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment.

Comparison with Similar Compounds

  • 4-(2’,4’-Dinitrophenylazo)phenol
  • 2-Nitro-4-(2’,4’-dinitrophenylazo)phenol

Comparison: 10-(2’,4’-Dinitrophenylazo)-9-phenanthrol is unique due to the presence of the phenanthrol group, which imparts distinct chemical properties compared to other similar compounds. The phenanthrol group enhances the compound’s ability to participate in complex formation and provides additional sites for chemical reactions. This makes it more versatile in applications compared to its analogs.

Properties

Molecular Formula

C20H12N4O5

Molecular Weight

388.3 g/mol

IUPAC Name

10-[(2,4-dinitrophenyl)diazenyl]anthracen-9-ol

InChI

InChI=1S/C20H12N4O5/c25-20-15-7-3-1-5-13(15)19(14-6-2-4-8-16(14)20)22-21-17-10-9-12(23(26)27)11-18(17)24(28)29/h1-11,25H

InChI Key

IYVCOWSPRAHZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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